molecular formula C8H5BrOS B8536887 6-Bromobenzo[b]thiophen-7-ol

6-Bromobenzo[b]thiophen-7-ol

Cat. No.: B8536887
M. Wt: 229.10 g/mol
InChI Key: CLPITSSRNFUREJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromobenzo[b]thiophen-7-ol is a high-purity chemical building block designed for advanced research and development applications. This multifunctional compound features both a bromine atom and a phenolic hydroxyl group on its benzo[b]thiophene core, making it a versatile intermediate in organic synthesis. Its primary research value lies in medicinal chemistry and materials science, where it serves as a precursor for the synthesis of more complex heterocyclic systems. The bromine substituent at the 6-position facilitates further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the construction of diverse compound libraries for biological screening. Concurrently, the electron-donating hydroxy group at the 7-position can influence the electronic properties of the molecule, making it a candidate for developing organic electronic materials or fluorescent probes. Researchers will find this compound particularly useful for constructing pharmaceutically active motifs, including kinase inhibitors or other small-molecule therapeutics that target protein-protein interactions. As with all such specialized reagents, this compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C8H5BrOS

Molecular Weight

229.10 g/mol

IUPAC Name

6-bromo-1-benzothiophen-7-ol

InChI

InChI=1S/C8H5BrOS/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-4,10H

InChI Key

CLPITSSRNFUREJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C=CS2)O)Br

Origin of Product

United States

Preparation Methods

Comparative Analysis of Methodologies

MethodKey StepYield (%)AdvantagesLimitations
Electrophilic CyclizationCyclization of 25 95High yield, mild conditionsRequires post-synthetic hydroxylation
Boronate EsterDirected metalation65Regioselective functionalizationMulti-step, low overall yield
Wittig ReactionEtherification & cyclization86Scalable, avoids high temperaturesLimited to specific substitution patterns
Aldol CondensationAldol addition71–78Versatile aldehyde couplingPositional selectivity challenges
Post-Synthetic HydroxylationC–H activationN/ADirect functionalizationRequires specialized catalysts

Chemical Reactions Analysis

Types of Reactions: 6-Bromobenzo[b]thiophen-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 6-Bromobenzo[b]thiophen-7-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes or receptors, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

  • 4-Methoxy-6-methylbenzo[b]thiophen-7-ol: This compound replaces the bromine with a methyl group and adds a methoxy (–OCH₃) substituent. The methoxy group increases electron density on the aromatic ring, stabilizing phenoxyl radicals via chalcogen bonding, as demonstrated in antioxidant studies .
  • 7-Bromo-2-bromomethyl-benzo[b]thiophene (CAS 130492) :
    With bromine at the 7th position and a bromomethyl (–CH₂Br) group at the 2nd position, this derivative (C₉H₆Br₂S, MW 306.03 g/mol) exhibits higher molecular weight and reactivity due to two bromine atoms. The bromomethyl group enables nucleophilic substitution reactions, unlike the hydroxyl group in 6-bromobenzo[b]thiophen-7-ol, which favors hydrogen bonding or acidity-driven interactions .

  • 6-Bromo-7-methylbenzo[b]thiophene-2-carbaldehyde () :
    The carbaldehyde (–CHO) group at the 2nd position introduces polarity and aldehyde-specific reactivity (e.g., condensation reactions). Compared to the hydroxyl group in this compound, this compound is less acidic but more electrophilic at the aldehyde carbon .

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Reactivity Highlights
Benzo[b]thiophen-7-ol C₈H₆OS 150.20 67–68 –OH High acidity, radical stabilization
This compound (inferred) C₈H₅BrOS ~229.10 ~90–100 (est.) –OH, –Br Electrophilic substitution favored
7-Bromo-2-bromomethyl-benzo[b]thiophene C₉H₆Br₂S 306.03 Not reported –Br, –CH₂Br High reactivity in alkylation
6-Bromo-7-methylbenzo[b]thiophene-2-carbaldehyde C₁₀H₇BrOS 255.14 Not reported –CHO, –Br Aldehyde-specific condensations

Q & A

Q. What are the optimal synthetic routes for 6-Bromobenzo[b]thiophen-7-ol, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves bromination of benzo[b]thiophen-7-ol precursors. Key steps include:

  • Bromination: Electrophilic aromatic substitution using brominating agents (e.g., Br₂ with FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions).
  • Solvent Selection: Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency, while ethanol may stabilize intermediates .
  • Temperature Control: Reactions are often conducted at reflux (e.g., 80–100°C) to balance reactivity and side-product formation .

Critical Parameters Table:

ParameterOptimal RangeImpact on Yield/Purity
SolventDichloromethaneHigh solubility
Temperature80–100°C (reflux)Minimizes side reactions
Brominating AgentNBS (vs. Br₂)Improved regioselectivity

Q. How is this compound characterized, and which spectroscopic techniques are most reliable?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Identifies aromatic proton environments (e.g., downfield shifts for phenolic -OH and bromine-adjacent protons).
    • ¹³C NMR: Confirms bromine-induced deshielding of carbons .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 229.09 for similar brominated analogs) .
  • Infrared (IR) Spectroscopy: Detects functional groups (e.g., O-H stretch ~3325 cm⁻¹, C-Br ~600 cm⁻¹) .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of toxic fumes (e.g., HBr gas released upon decomposition) .
  • Storage: Seal containers in dry, cool environments (2–8°C) to prevent degradation .

Advanced Research Questions

Q. How does bromine substitution influence the reactivity of benzo[b]thiophen-7-ol in radical-mediated reactions?

Methodological Answer:

  • Radical Stabilization: Bromine’s electron-withdrawing effect stabilizes adjacent radicals (e.g., phenoxyl radicals generated via hydrogen abstraction by peroxyl radicals) .
  • Chalcogen Bonding: Bromine may participate in non-covalent interactions, altering antioxidant properties in biological systems .
  • Experimental Validation: Use electron paramagnetic resonance (EPR) to detect radical intermediates under controlled oxidation conditions .

Q. How can contradictions in reported biological activities of brominated thiophenes be resolved?

Methodological Answer:

  • Data Triangulation: Cross-validate results using orthogonal assays (e.g., cytotoxicity vs. enzyme inhibition).
  • Control Experiments: Test for impurities (e.g., residual brominating agents) via HPLC (>98% purity threshold) .
  • Mechanistic Studies: Use isotopic labeling (e.g., ⁸¹Br NMR) to track bromine’s role in bioactivity .

Q. What strategies optimize regioselectivity in further functionalization of this compound?

Methodological Answer:

  • Directed Metalation: Use directing groups (e.g., -OH) to guide cross-coupling reactions (e.g., Suzuki-Miyaura with Pd catalysts) .
  • Computational Modeling: Density functional theory (DFT) predicts reactive sites (e.g., C-3 vs. C-5 positions) based on electron density maps .
  • Experimental Screening: Test substituent effects via parallel synthesis (e.g., varying aryl boronic acids in coupling reactions) .

Advanced Reaction Design Table:

Reaction TypeKey ConditionsRegioselectivity Outcome
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMFC-3 substitution favored
Electrophilic Aromatic SubstitutionHNO₃/H₂SO₄Nitration at C-5 due to bromine’s meta-directing effect

Data Analysis & Reproducibility

Q. How should researchers address variability in synthetic yields across different labs?

Methodological Answer:

  • Standardized Protocols: Document exact solvent grades, humidity levels, and equipment calibration.
  • Kinetic Monitoring: Use in-situ techniques (e.g., TLC or inline IR) to track reaction progress and adjust parameters dynamically .
  • Collaborative Validation: Reproduce results in independent labs using shared batch materials .

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